molecular formula C7H11NO2 B15123543 (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole

(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole

Cat. No.: B15123543
M. Wt: 141.17 g/mol
InChI Key: MLDQZNZAPTVQQU-UHFFFAOYSA-N
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Description

(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole is a heterocyclic compound that features a unique structure combining a pyran ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a hydroxylamine derivative to form the isoxazole ring, followed by cyclization with a dihydropyran derivative. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of its anti-inflammatory effects, the compound may modulate signaling pathways related to inflammation, such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole: Unique due to its fused pyran and isoxazole rings.

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Pyran derivatives: Compounds with similar pyran rings but different fused heterocycles.

Uniqueness

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole and pyran derivatives, making it a valuable compound for various applications.

Biological Activity

(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole is a compound belonging to the class of isoxazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 179.20 g/mol
  • CAS Number : 1220327-45-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds sharing a similar structural framework have been evaluated for their efficacy against various cancer cell lines. A notable study synthesized a series of isoxazole compounds and assessed their activity against prostate cancer cells (PC3) and non-tumorigenic cells (PNT1a). Among these, certain derivatives exhibited a selectivity comparable to established chemotherapeutics like 5-FU .

CompoundIC50 (µM)Selectivity Index
Compound 265.210
5-FU6.0-

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways in cancer cells. Molecular docking studies suggest that this compound interacts with ribosomal protein S6 kinase beta-1 (S6K1), which plays a crucial role in cell growth and proliferation. The binding affinity and interaction patterns indicate potential for further development as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, preliminary research indicates that isoxazole derivatives may possess neuroprotective effects. These compounds have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. For example, studies on related compounds demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures .

Case Studies

  • Prostate Cancer Study : A study involving the synthesis and evaluation of several isoxazole derivatives found that one specific compound exhibited significant cytotoxicity against PC3 cells while sparing non-tumorigenic cells. This selectivity suggests a promising therapeutic index for further development.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease reported that administration of related isoxazole compounds resulted in decreased amyloid plaque formation and improved cognitive function as measured by behavioral tests.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole

InChI

InChI=1S/C7H11NO2/c1-5-2-6-3-10-8-7(6)4-9-5/h5-6H,2-4H2,1H3

InChI Key

MLDQZNZAPTVQQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CON=C2CO1

Origin of Product

United States

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